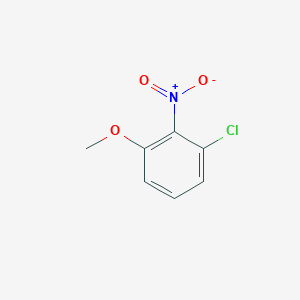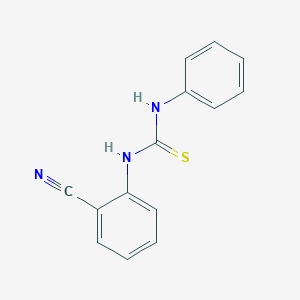
N-(2-cyanophenyl)-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-N'-phenylthiourea, also known as CPTU, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-(2-cyanophenyl)-N'-phenylthiourea is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N-(2-cyanophenyl)-N'-phenylthiourea has been found to inhibit the activity of various enzymes, including tyrosine kinase, DNA topoisomerase, and HIV-1 reverse transcriptase. It has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
Biochemische Und Physiologische Effekte
N-(2-cyanophenyl)-N'-phenylthiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. N-(2-cyanophenyl)-N'-phenylthiourea has also been found to have antiviral and antimicrobial properties, making it a potential candidate for the development of new drugs. Additionally, N-(2-cyanophenyl)-N'-phenylthiourea has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-cyanophenyl)-N'-phenylthiourea in laboratory experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, N-(2-cyanophenyl)-N'-phenylthiourea has been extensively studied for its potential applications in scientific research, making it a promising candidate for use in various experiments. However, one limitation of using N-(2-cyanophenyl)-N'-phenylthiourea is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on N-(2-cyanophenyl)-N'-phenylthiourea. One potential area of research is the development of new drugs based on the antitumor, antiviral, and antimicrobial properties of N-(2-cyanophenyl)-N'-phenylthiourea. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-cyanophenyl)-N'-phenylthiourea and its effects on various biological processes. Furthermore, the use of N-(2-cyanophenyl)-N'-phenylthiourea as a fluorescent probe and ligand for metal complexes may have potential applications in various fields of science.
Synthesemethoden
The synthesis of N-(2-cyanophenyl)-N'-phenylthiourea involves the reaction of aniline with potassium thiocyanate in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. The yield of N-(2-cyanophenyl)-N'-phenylthiourea can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-N'-phenylthiourea has been extensively studied for its potential applications in scientific research. It has been found to have antitumor, antiviral, and antimicrobial properties, making it a promising candidate for use in the development of new drugs. N-(2-cyanophenyl)-N'-phenylthiourea has also been used as a fluorescent probe for the detection of thiols in biological samples. Additionally, N-(2-cyanophenyl)-N'-phenylthiourea has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
92165-07-6 |
|---|---|
Produktname |
N-(2-cyanophenyl)-N'-phenylthiourea |
Molekularformel |
C14H11N3S |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
1-(2-cyanophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H11N3S/c15-10-11-6-4-5-9-13(11)17-14(18)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18) |
InChI-Schlüssel |
URXIJEGTYRMMJJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C#N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



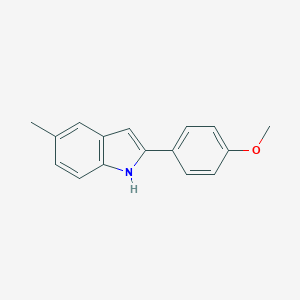
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
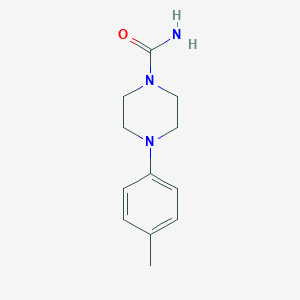
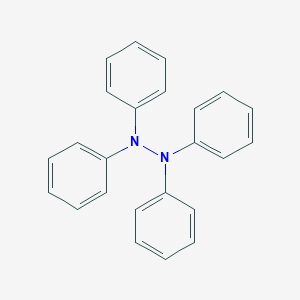
![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)
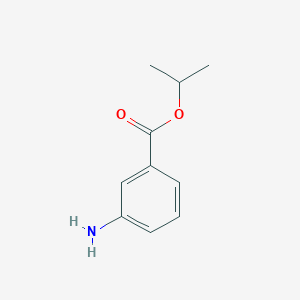
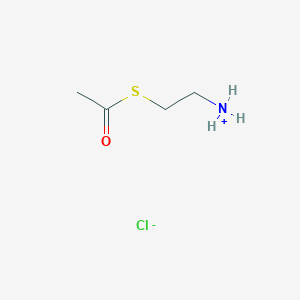
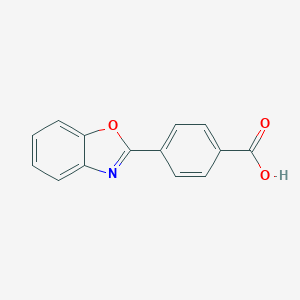
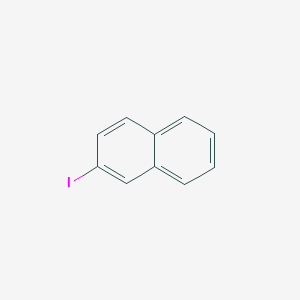
![4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B183040.png)
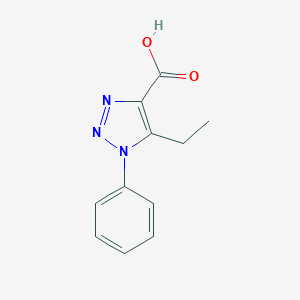
![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)
![2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-](/img/structure/B183047.png)
